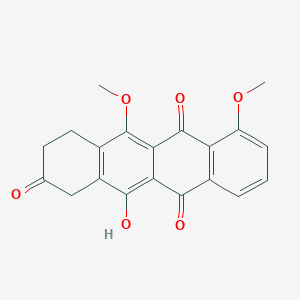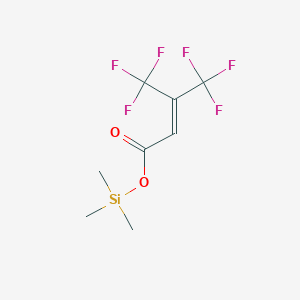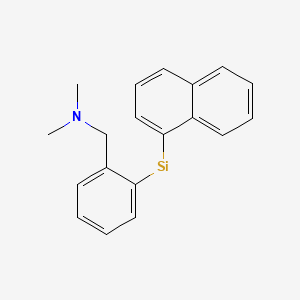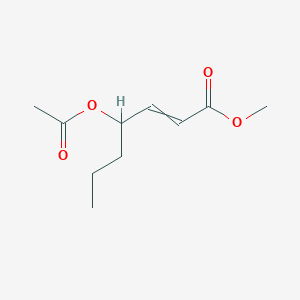![molecular formula C20H39NO2 B14378031 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane CAS No. 89857-78-3](/img/structure/B14378031.png)
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane is an organic compound that features a dioxolane ring and an azepane ring. The compound is of interest due to its unique structure, which combines a dioxolane moiety with a long nonyl chain and an azepane ring. This combination of functional groups can impart unique chemical and physical properties, making it a subject of study in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of an aldehyde or ketone with ethylene glycol to form the dioxolane ring . The nonyl chain can be introduced through alkylation reactions, and the azepane ring can be attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors for the acetalization step and large-scale alkylation and substitution reactions. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxolane ring or the azepane ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the azepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the azepane ring.
科学的研究の応用
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for use in pharmaceuticals or as a biochemical probe.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers or surfactants, due to its unique combination of functional groups.
作用機序
The mechanism of action of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring could act as a protecting group, while the azepane ring could interact with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
- 2-Methyl-1,3-dioxolane : A simpler compound with a dioxolane ring, used as a solvent and in organic synthesis.
- 2,2-Dimethyl-1,3-dioxolane-4-methanol : Another dioxolane derivative with applications in organic synthesis.
- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine : A compound with a similar dioxolane structure but different functional groups.
Uniqueness
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane is unique due to its combination of a long nonyl chain, a dioxolane ring, and an azepane ring. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and physical properties that can be exploited in various applications.
特性
CAS番号 |
89857-78-3 |
|---|---|
分子式 |
C20H39NO2 |
分子量 |
325.5 g/mol |
IUPAC名 |
1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]azepane |
InChI |
InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-11-14-20(2)22-18-19(23-20)17-21-15-12-9-10-13-16-21/h19H,3-18H2,1-2H3 |
InChIキー |
PJWHQIQLQUWNRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)


![Dimethyl [(1-hydroxycyclohexyl)methyl]phosphonate](/img/structure/B14378002.png)

![2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14378013.png)
